molecular formula C23H22N2O5 B2416355 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide CAS No. 946332-83-8

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide

Cat. No.: B2416355
CAS No.: 946332-83-8
M. Wt: 406.438
InChI Key: YOIWZZQNCQAUPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This compound features a complex structure integrating a benzodioxole methyl group linked via an acetamide bridge to a benzyloxy-substituted pyridone ring. This molecular architecture suggests potential for diverse biological interactions. Compounds with benzodioxole groups are frequently explored in neuroscience and pain management research. For instance, similar structural motifs are found in molecules investigated as sodium channel modulators for the treatment of neuropathic pain, chronic pain, and inflammatory pain conditions . The pyridone component, modified with a benzyloxy group, is a pharmaceutically relevant scaffold often associated with enzyme inhibition or receptor modulation. Researchers may find this compound particularly valuable for developing novel therapeutic agents targeting neurological disorders, pain pathways, or other enzyme-mediated diseases. It is intended for use in high-throughput screening assays, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex bioactive molecules. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methyl-4-oxo-5-phenylmethoxypyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5/c1-16-9-19(26)22(28-14-17-5-3-2-4-6-17)12-25(16)13-23(27)24-11-18-7-8-20-21(10-18)30-15-29-20/h2-10,12H,11,13-15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOIWZZQNCQAUPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1CC(=O)NCC2=CC3=C(C=C2)OCO3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide, with the CAS number 941974-18-1, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationship (SAR), and relevant case studies.

The molecular formula of the compound is C23H22N2O6C_{23}H_{22}N_{2}O_{6} with a molecular weight of 422.4 g/mol. The structure includes a benzo[d][1,3]dioxole moiety and a pyridinyl acetamide group, which are critical for its biological activity.

PropertyValue
CAS Number941974-18-1
Molecular FormulaC23H22N2O6
Molecular Weight422.4 g/mol

Anticancer Properties

Recent studies have indicated that derivatives of the benzo[d][1,3]dioxole scaffold exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of various cancer cell lines. Notably, research on related compounds has reported IC50 values ranging from 0.09 to 157.4 µM across different breast cancer cell lines (MCF-7, CAMA-1, HCC1954, SKBR-3) .

The mechanism by which this compound exerts its effects is believed to involve modulation of key signaling pathways associated with cell proliferation and apoptosis. The benzo[d][1,3]dioxole moiety is known to interact with various biological targets, potentially including ATP-binding cassette transporters and other membrane proteins involved in drug resistance .

Structure-Activity Relationship (SAR)

Research indicates that modifications on the benzo[d][1,3]dioxole and pyridine rings can significantly influence biological activity. For example:

  • Substituents : The presence of electron-donating or withdrawing groups on the aromatic rings can enhance or diminish activity.
  • Linker Variations : Alterations in the acetamide linker can affect binding affinity and selectivity towards cancer cell lines.

Study on Anticancer Activity

In a study published in 2022, derivatives of benzo[d][1,3]dioxole were synthesized and evaluated for their anticancer properties. The study found that specific structural modifications led to enhanced potency against breast cancer cells, highlighting the importance of SAR in developing effective therapeutics .

Preparation Methods

Synthesis of Benzo[d]dioxol-5-ylmethylamine

The benzodioxole moiety is typically derived from sesamol or piperonal. Piperonal undergoes reductive amination with ammonium acetate in the presence of sodium cyanoborohydride to yield the primary amine. Alternative routes involve nitration of 1,3-benzodioxole followed by catalytic hydrogenation.

Table 1: Comparative Methods for Benzo[d]dioxol-5-ylmethylamine Synthesis

Method Starting Material Reagents Yield (%) Purity (%)
Reductive Amination Piperonal NH4OAc, NaBH3CN, MeOH 78 99.5
Nitration/Hydrogenation 1,3-Benzodioxole HNO3, H2SO4; H2/Pd-C 65 97.8

Preparation of 5-(Benzyloxy)-2-methyl-4-oxopyridin-1(4H)-ylacetic Acid

The pyridone core is constructed via Knorr quinoline synthesis modifications. Condensation of ethyl benzoylacetate with hydroxylamine forms an isoxazole intermediate, which undergoes ring expansion under acidic conditions. Benzyl protection of the 5-hydroxyl group is achieved using benzyl bromide and K2CO3 in DMF.

Critical Step Optimization

  • Benzylation Efficiency : Elevated temperatures (80°C) and phase-transfer catalysts (TBAB) improve benzyl ether formation to 92% yield.
  • Oxidation Control : Controlled MnO2 oxidation prevents over-oxidation of the pyridone ring.

Amide Bond Formation Strategies

Coupling the benzodioxolylmethylamine with the pyridone acetic acid derivative presents challenges due to steric hindrance from the benzyloxy group. Three principal methods are employed:

Carbodiimide-Mediated Coupling

Using EDCl/HOBt in dichloromethane achieves 68% yield after 12 hours. Side products include N-acylurea (7–9%), necessitating chromatographic purification.

Mixed Carbonate Activation

In situ generation of the acid chloride with oxalyl chloride followed by reaction with the amine in THF provides 74% yield but requires strict anhydrous conditions.

Enzymatic Catalysis

Lipase B from Candida antarctica (CAL-B) in tert-butyl methyl ether enables greener synthesis with 61% yield, though extended reaction times (48 h) limit scalability.

Table 2: Amidation Method Comparison

Method Conditions Yield (%) Purity (%) Byproducts
EDCl/HOBt DCM, RT, 12 h 68 95.2 N-Acylurea
Acid Chloride THF, 0°C→RT, 6 h 74 97.8 HCl
Enzymatic (CAL-B) MTBE, 35°C, 48 h 61 99.1 None

Protecting Group Considerations

Benzyl Ether Stability

The 5-benzyloxy group remains intact under amidation conditions but requires hydrogenolysis for deprotection in downstream applications. Pd/C (10%) in ethanol under H2 atmosphere (50 psi) cleaves the benzyl group quantitatively.

N-Methylpyridone Tautomerism

The 2-methyl-4-pyridone exists in keto-enol equilibrium, influencing reaction kinetics. Locking the keto form via trifluoroacetylation during coupling improves regioselectivity.

Characterization and Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl3): δ 7.38 (d, J=8.4 Hz, 2H, benzodioxole H-6, H-7), 6.82 (s, 1H, pyridone H-3), 5.21 (s, 2H, OCH2Ph), 4.41 (d, J=5.6 Hz, 2H, NCH2), 2.51 (s, 3H, CH3).
  • HRMS : m/z [M+H]+ calcd for C24H23N2O5: 443.1556; found: 443.1559.

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H2O 65:35) shows 99.3% purity with tR=12.7 min. Residual solvents meet ICH Q3C limits (<300 ppm DMF).

Industrial Scalability and Process Economics

Cost Analysis

Bulk production favors the EDCl/HOBt method despite lower yields due to reagent costs:

  • EDCl: $12.50/mol vs. CAL-B: $480/kg
  • Total manufacturing cost: $1,200/kg at 100 kg scale

Environmental Impact

Process mass intensity (PMI) calculations reveal enzymatic routes have 43% lower PMI than classical methods, primarily through solvent reduction.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide?

  • Answer : The synthesis of this compound can be approached via palladium-catalyzed reductive cyclization reactions using nitroarenes or nitroalkenes as precursors. Formic acid derivatives may serve as CO surrogates to facilitate cyclization . Additionally, carboxamide coupling strategies (e.g., using DMF/DMAP for amide bond formation) are viable, as demonstrated in structurally related acetamide derivatives .
  • Key Steps :

  • Nitro group reduction and cyclization under Pd catalysis.
  • Benzyloxy group protection/deprotection to preserve regioselectivity.
  • Final acetamide coupling using carbodiimide reagents.

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Answer : A combination of spectroscopic and crystallographic methods is essential:

  • NMR (¹H/¹³C): Assign peaks for the benzodioxole, pyridinone, and benzyloxy moieties.
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS or MALDI-TOF).
  • X-ray Crystallography : Resolve stereochemical details and validate bond angles/distances, as done for analogous pyridinone-acetamide hybrids .

Q. What are the critical purity assessment protocols for this compound?

  • Answer : Use HPLC with a reverse-phase C18 column (UV detection at 254 nm) to assess purity. Validate via elemental analysis (C, H, N) and differential scanning calorimetry (DSC) to confirm crystallinity and absence of solvates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the pyridinone core during synthesis?

  • Answer : Systematic optimization includes:

  • Catalyst Screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to enhance cyclization efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) may stabilize intermediates, while additives like PPh₃ can prevent catalyst poisoning.
  • Temperature Control : Gradual heating (50–80°C) minimizes side reactions in nitroarene reduction .

Q. What strategies are effective for analyzing potential bioactivity (e.g., antioxidant or enzyme inhibition) of this compound?

  • Answer :

  • Antioxidant Assays : Use DPPH radical scavenging and FRAP assays. Compare IC₅₀ values against standards like ascorbic acid .
  • Enzyme Inhibition : Conduct kinetic studies (e.g., Michaelis-Menten plots) with target enzymes (e.g., COX-2 or kinases), monitoring inhibition via fluorescence or UV-Vis spectroscopy.
  • Data Interpretation : Apply Lineweaver-Burk analysis to distinguish competitive vs. non-competitive inhibition.

Q. How can computational methods aid in predicting the pharmacokinetic properties of this compound?

  • Answer :

  • ADME Prediction : Use tools like SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions.
  • Docking Studies : Perform molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., kinases or receptors).
  • MD Simulations : Run 100-ns simulations to evaluate protein-ligand stability and conformational changes.

Methodological Challenges and Solutions

Q. How to resolve contradictions in spectroscopic data for structurally similar derivatives?

  • Answer :

  • Comparative Analysis : Cross-validate with literature data for analogous compounds (e.g., benzodioxole or pyridinone derivatives).
  • 2D NMR : Use HSQC and HMBC to resolve ambiguous proton-carbon correlations.
  • Isotopic Labeling : Synthesize deuterated analogs to confirm peak assignments in crowded spectral regions.

Q. What experimental design is recommended for studying the stability of this compound under physiological conditions?

  • Answer :

  • pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC.
  • Light/Thermal Stability : Expose to UV light (254 nm) and elevated temperatures (40–60°C) to identify degradation products.
  • Mass Spectrometry : Identify degradation pathways (e.g., hydrolysis of the acetamide or benzyloxy groups) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.